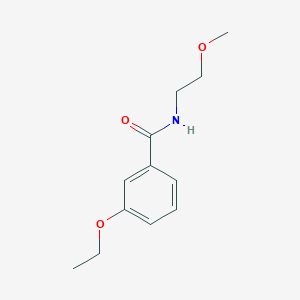

3-ethoxy-N-(2-methoxyethyl)benzamide

Description

Fundamental Significance of the Benzamide (B126) Core in Contemporary Organic Synthesis

The benzamide core is a ubiquitous and fundamentally important structure in organic synthesis. nih.govnih.gov Its prevalence stems from the stability of the amide bond and the diverse synthetic routes available for its formation, often through the reaction of a benzoic acid derivative with an amine. nih.gov This structural unit is a key building block, providing a rigid framework that can be readily functionalized. nih.gov The amide group itself is a critical participant in molecular interactions, capable of forming hydrogen bonds that can influence the conformation and binding properties of the molecule. nih.gov The ease of synthesis and the stability of the resulting products make benzamides attractive scaffolds for constructing larger, more complex molecules. nih.gov

The versatility of the benzamide scaffold is further highlighted by its presence in a wide array of pharmacologically active compounds, demonstrating its utility as a privileged structure in medicinal chemistry. drugbank.com Researchers have developed numerous methods for the synthesis of benzamide derivatives, including novel catalytic approaches that aim for greater efficiency and sustainability. nih.gov

Strategic Importance of Ethoxy and Methoxyethyl Functionalities in Complex Molecular Design

The ethoxy group (-OCH2CH3), an ether functional group, is often incorporated into molecules to enhance their lipophilicity, which can improve their ability to cross cell membranes. fiveable.me It is generally unreactive but can influence the physical properties of a compound, such as its boiling point and solubility. fiveable.me In medicinal chemistry, the substitution of a hydroxyl group with an ethoxy group can reduce toxicity and improve oral bioavailability. sigmaaldrich.com For instance, in the context of benzimidazole (B57391) opioids, an ethoxy substitution has been shown to be highly potent. cyberleninka.ru

The methoxyethyl group (-CH2CH2OCH3) is another valuable functionality. The ether linkage within this group can participate in hydrogen bonding as an acceptor, influencing solubility and binding to biological targets. The methoxy (B1213986) group itself is a common substituent in natural products and pharmaceuticals. wikipedia.org Its presence can affect the electronic properties of a molecule and is often used to optimize pharmacokinetic profiles. wikipedia.org The incorporation of a 2'-methoxyethyl group into siRNAs has been shown to improve their specificity and activity. anaxlab.com

Current Research Trajectories for Novel Benzamide Architectures in Chemical Biology and Materials Science

Research into novel benzamide architectures continues to expand into diverse scientific domains, particularly chemical biology and materials science.

In chemical biology , substituted benzamides are being extensively investigated for their potential as therapeutic agents. nih.govcyberleninka.ru They are being designed as inhibitors for a variety of enzymes and as ligands for receptors. nih.govpnas.org For example, benzamide derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. cyberleninka.ru The ability to systematically modify the substituents on the benzamide scaffold allows for detailed structure-activity relationship (SAR) studies, which are crucial for the rational design of new drugs. acs.org

In materials science , the benzamide scaffold is being utilized in the development of new polymers and functional materials. Polypeptoids, which are based on an N-substituted glycine (B1666218) backbone and can be considered cousins of benzamides, are being explored for their potential in creating nanostructures, films, and hydrogels. wikipedia.org The inherent properties of the benzamide unit, such as its rigidity and ability to form hydrogen bonds, can be harnessed to control the self-assembly and bulk properties of polymeric materials. acs.org Research is also exploring the use of benzimidazole derivatives, which share structural similarities with benzamides, in applications such as chemosensing and crystal engineering. rsc.org

Contextualizing 3-ethoxy-N-(2-methoxyethyl)benzamide within Benzamide Derivative Research

While direct and extensive research on This compound is not widely published, its chemical structure allows for contextualization within the broader field of benzamide derivative research. The compound is commercially available and noted as a key intermediate in the synthesis of vardenafil (B611638), a medication used to treat erectile dysfunction. evitachem.com This suggests its utility as a building block in the creation of more complex, biologically active molecules.

Structurally, it is an isomer of 3-(ethoxymethyl)-N-(2-methoxyethyl)benzamide, which has a record in the PubChem database. nih.gov The presence of the 3-ethoxy substituent on the benzene (B151609) ring and the N-(2-methoxyethyl) group on the amide nitrogen suggests a molecule designed with specific physicochemical properties in mind. Based on the known roles of its functional groups, it can be inferred that this compound is likely to possess a degree of lipophilicity and the capacity for hydrogen bonding, properties that are often sought in the development of bioactive compounds. Its structural similarity to compounds investigated as gastroprokinetic agents further hints at its potential relevance in medicinal chemistry. evitachem.com

The following table provides predicted and known properties for benzamide and the subject compound, illustrating the influence of the substitutions.

| Property | Benzamide | This compound (Predicted) |

| Molecular Formula | C7H7NO | C12H17NO3 |

| Molar Mass | 121.14 g/mol | 223.27 g/mol |

| XLogP3 | 1.0 | 2.1 |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 4 |

| Rotatable Bond Count | 1 | 6 |

Data for Benzamide sourced from PubChem. Data for this compound is predicted based on its structure.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11-6-4-5-10(9-11)12(14)13-7-8-15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYUXQMLEDBBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy N 2 Methoxyethyl Benzamide and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections". amazonaws.com For an amide like 3-ethoxy-N-(2-methoxyethyl)benzamide, the most logical and common disconnection is across the amide C-N bond. amazonaws.com

This disconnection strategy simplifies the target molecule into two key precursors:

3-ethoxybenzoic acid : An aromatic carboxylic acid.

2-methoxyethylamine (B85606) : An aliphatic primary amine.

This approach is advantageous because the formation of an amide bond from a carboxylic acid and an amine is a well-established and highly reliable transformation in organic synthesis. nih.govamazonaws.com Further disconnections on the precursor molecules can be considered to trace them back to even simpler starting materials. For instance, the ether linkages in both precursors could be disconnected, but this often leads to chemoselectivity issues during the forward synthesis. amazonaws.com Therefore, introducing these functional groups early and using the intact precursors is the preferred strategy.

Figure 1: Retrosynthetic disconnection of this compound into its primary precursors, 3-ethoxybenzoic acid and 2-methoxyethylamine.

Figure 1: Retrosynthetic disconnection of this compound into its primary precursors, 3-ethoxybenzoic acid and 2-methoxyethylamine.Precursor Synthesis Pathways for 3-ethoxybenzoic Acid and 2-methoxyethylamine

3-ethoxybenzoic acid is a derivative of benzoic acid and serves as a key intermediate in organic synthesis. medchemexpress.comnih.govthermofisher.com It is a solid compound at room temperature. thermofisher.com While commercially available from various suppliers, chemicalbook.comsynquestlabs.com established synthetic routes for its preparation exist, often starting from simpler phenolic compounds like m-cresol. chemicalbook.com The synthesis typically involves the Williamson ether synthesis, where the hydroxyl group of a precursor like 3-hydroxybenzoic acid is ethylated using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base.

2-methoxyethylamine is an important aliphatic amine used widely in the pharmaceutical and chemical industries. google.comsigmaaldrich.com Several synthetic methods have been reported for its production:

From Ethylene (B1197577) Glycol Monomethyl Ether : Industrial methods often involve the direct amination of ethylene glycol monomethyl ether with ammonia (B1221849), typically at high temperatures and pressures over a catalyst. google.comgoogle.com A more recent approach describes a hydrogenation reduction amination reaction in the presence of hydrogen and a supported metal catalyst containing a transition metal oxide, which aims to improve upon older methods that had low yields (6%-17%). google.comgoogle.com

From Ethanolamine (B43304) : An alternative pathway uses the readily available ethanolamine as a starting material. The process involves protecting the amine via azeotropic dehydration with benzaldehyde (B42025) to form an aldimine, followed by methylation of the hydroxyl group under alkaline conditions, and subsequent deprotection to yield the final product. google.comgoogle.com

Gabriel Synthesis : This classic method for preparing primary amines can be adapted for 2-methoxyethylamine. It involves the reaction of potassium phthalimide (B116566) with 1-chloro-2-methoxyethane, followed by hydrolysis or hydrazinolysis to release the primary amine. ncert.nic.in While effective, this method is not atom-economical due to the generation of phthalic acid byproducts. google.com

Ammonolysis : The direct reaction of 1-(2-chloroethoxy)-2-methoxyethane with an ethanolic solution of ammonia via nucleophilic substitution can also produce 2-methoxyethylamine. This process, known as ammonolysis, typically requires a sealed tube and elevated temperatures. ncert.nic.inchemicalbook.com

Table 1: Comparison of Synthesis Pathways for 2-methoxyethylamine

| Starting Material | Key Reagents | General Conditions | Advantages | Disadvantages |

| Ethylene Glycol Monomethyl Ether | Ammonia, Hydrogen, Catalyst | High temperature and pressure | Potentially high throughput for industrial scale | Harsh reaction conditions, historically low yields google.comgoogle.com |

| Ethanolamine | Benzaldehyde, Methylating Agent, Base | Multi-step, moderate conditions | Uses cheap raw material, safer operation google.comgoogle.com | Multi-step process, generates salt waste google.com |

| Potassium Phthalimide | 1-chloro-2-methoxyethane, Hydrazine/Base | Multi-step, moderate conditions | Classic, reliable method for primary amines ncert.nic.in | Not atom-economical, generates waste google.com |

| 1-(2-chloroethoxy)-2-methoxyethane | Ammonia | High temperature and pressure | Direct substitution | Requires sealed tube, potential for over-alkylation ncert.nic.inchemicalbook.com |

Classical Amide Bond Formation Techniques for Benzamide (B126) Synthesis

The reaction of a carboxylic acid with an amine to form an amide bond is a condensation reaction that involves the loss of a water molecule. Direct heating is often incompatible with complex molecules. researchgate.net Therefore, classical methods rely on activating the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.govrsc.org

This is one of the most common strategies for amide synthesis. It involves treating a mixture of the carboxylic acid (3-ethoxybenzoic acid) and the amine (2-methoxyethylamine) with a dehydrating or coupling agent. nih.gov These agents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic acyl substitution.

A wide array of activating agents has been developed, including: researchgate.netnih.govrsc.org

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are highly effective but produce urea (B33335) byproducts that can be difficult to remove. rsc.org

Phosphonium (B103445) Salts : (Benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is a common example. nih.gov

Uronium/Guanidinium Salts : Agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and low rates of racemization in chiral substrates. researchgate.net

Other Reagents : Simpler systems like cyanuric chloride, TiCl₄, and Ph₃P/PySSPy have also been employed. nih.govresearchgate.net

The general mechanism involves the reaction of the activating agent with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides), which is then readily attacked by the amine to form the amide bond. rsc.org

This two-step approach involves first converting the carboxylic acid into a more reactive derivative, such as an acyl halide or an acid anhydride, which is then isolated or used in situ to react with the amine. rsc.orgncert.nic.in

Acyl Halide Method : 3-ethoxybenzoic acid can be converted to 3-ethoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts rapidly with 2-methoxyethylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.govncert.nic.in

Mixed Anhydride Method : The carboxylic acid can be reacted with a chloroformate, such as ethyl or isobutyl chloroformate, to form a mixed anhydride. highfine.com This activated intermediate is then treated with the amine. This method offers a good balance of reactivity and selectivity, as the amine preferentially attacks the more electrophilic carbonyl carbon of the original acid. highfine.com Symmetrical anhydrides can also be used but are less atom-economical as one equivalent of the carboxylic acid is lost as the leaving group. youtube.com

Modern Catalytic Approaches in Benzamide Synthesis

While classical methods are robust, they often require stoichiometric amounts of activating agents, leading to significant waste. rsc.org Modern research focuses on developing catalytic methods that are more atom-economical and environmentally benign.

Transition metal catalysis has emerged as a powerful tool for forming C-N bonds. acs.org These methods can offer alternative reaction pathways that avoid the need for pre-activating the carboxylic acid.

Direct Amidation : Some catalytic systems, for instance, those based on iron or zirconium, can directly catalyze the condensation of carboxylic acids and amines. researchgate.netmdpi.com For example, a system using ZrCl₄ immobilized on diatomaceous earth has been shown to effectively promote benzamide synthesis under ultrasonic irradiation. researchgate.net

Oxidative Amidation : These reactions can form amides from other starting materials. For instance, I₂–TBHP systems can be used for the oxidative amidation of benzylamines. researchgate.net

Carbonylative Coupling : Palladium-catalyzed reactions can couple aryl halides with amines and carbon monoxide (CO) to form benzamides. nih.gov More recent developments have explored methods that use CO precursors, avoiding the need to handle the toxic gas directly. organic-chemistry.org

C-H Activation/Amidation : Advanced protocols using metals like palladium and rhodium can achieve direct amidation via C-H bond activation of an arene, although this is more commonly used for creating specific substitution patterns that might not be directly applicable to the synthesis of this compound unless starting from a different precursor. acs.org

Organocatalytic Strategies for Efficient Amide Formation

Organocatalysis has emerged as a powerful tool for amide bond formation, avoiding the use of potentially toxic and expensive metal catalysts. A notable organocatalytic approach applicable to the synthesis of this compound involves the use of boric acid. Boric acid is an inexpensive, stable, and environmentally benign catalyst that can facilitate the direct amidation of carboxylic acids with amines. researchgate.netresearchgate.net

The proposed synthesis of this compound would involve the direct condensation of 3-ethoxybenzoic acid with 2-methoxyethylamine in the presence of a catalytic amount of boric acid. researchgate.netresearchgate.net The reaction typically proceeds by heating the mixture, often without the need for a solvent, which aligns with green chemistry principles. researchgate.net The mechanism is believed to involve the activation of the carboxylic acid by boric acid, forming a reactive acylborate intermediate that is then susceptible to nucleophilic attack by the amine. researchgate.net This method is advantageous due to its operational simplicity and the tolerance of boric acid to various functional groups. researchgate.net

Bifunctional organocatalysts, which contain both a Brønsted acid and a Lewis base moiety, have also been successfully employed for the synthesis of structurally complex benzamides. mdpi.com While a specific application to this compound has not been reported, the general principle of using such catalysts to activate both the carboxylic acid and the amine simultaneously could foreseeably be applied. mdpi.com

Below is a table summarizing a proposed organocatalytic synthesis of the target compound.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Ref. |

| 3-Ethoxybenzoic acid | 2-Methoxyethylamine | Boric Acid (5 mol%) | Heat, solvent-free | This compound | researchgate.netresearchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes

The development of sustainable synthetic routes is a primary focus of contemporary chemical research. Green chemistry principles, such as the use of non-hazardous solvents, renewable starting materials, and energy-efficient processes, are central to this effort. researchgate.net

The pursuit of greener chemical processes has led to the development of amide synthesis methods that operate under solvent-free conditions or in aqueous media, significantly reducing the reliance on volatile organic compounds (VOCs). researchgate.netresearchgate.net

Solvent-Free Synthesis:

Solvent-free reactions offer numerous benefits, including reduced waste, lower cost, and often, enhanced reaction rates. researchgate.net The aforementioned boric acid-catalyzed amidation can be performed neat, representing a prime example of a solvent-free synthesis. researchgate.net Another promising solvent-free method involves the use of methoxysilanes as coupling agents. These reagents react with carboxylic acids and amines to form amides in good to excellent yields without the need for a solvent and without the exclusion of air or moisture. rsc.org For the synthesis of this compound, 3-ethoxybenzoic acid and 2-methoxyethylamine could be reacted with a methoxysilane (B1618054) coupling agent under heating. rsc.org

| Reactant 1 | Reactant 2 | Coupling Agent | Conditions | Product | Ref. |

| 3-Ethoxybenzoic acid | 2-Methoxyethylamine | Dodecamethoxyneopentasilane | 120 °C, 7 hours | This compound | rsc.org |

Aqueous Medium Reactions:

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While the direct amidation in water is often challenging due to the competing hydrolysis of activated intermediates, several strategies have been developed to overcome this. researchgate.net The use of water-soluble coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) has proven effective for amide bond formation in aqueous media. researchgate.netlouisville.edu These reactions can be facilitated by the use of additives like hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and improve efficiency. researchgate.net The synthesis of this compound in an aqueous environment could be achieved by reacting 3-ethoxybenzoic acid and 2-methoxyethylamine with EDC in a water-acetonitrile mixture. researchgate.netluxembourg-bio.com

| Reactant 1 | Reactant 2 | Coupling Agent/Additive | Solvent | Product | Ref. |

| 3-Ethoxybenzoic acid | 2-Methoxyethylamine | EDC/HOBt | Water/Acetonitrile | This compound | researchgate.netluxembourg-bio.com |

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive intermediates. rsc.org

For the synthesis of N-substituted benzamides, photoredox catalysis offers several potential pathways. One approach involves the oxidative coupling of aldehydes and amines. mdpi.com For instance, 3-ethoxybenzaldehyde (B1676413) could be coupled with 2-methoxyethylamine in the presence of a photocatalyst, such as an iridium complex or an organic dye like Eosin Y, under visible light irradiation and an oxidant. mdpi.comnih.gov

Another strategy involves the functionalization of N-alkyl benzamides. rsc.org Research has shown the ability to functionalize the C(sp3)–H bond at the N-α position of secondary benzamides using a dual catalysis system involving a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst. rsc.org While this would be a post-amidation modification, it highlights the potential of photoredox catalysis in creating diverse benzamide analogues.

Eosin Y, an inexpensive and metal-free organic dye, has been widely used as a photocatalyst for various organic transformations, including amide synthesis. rsc.orgnih.gov It can be employed in the aerobic desulfurization of thioamides to amides or in the oxidative coupling of amines. rsc.org A plausible visible-light-induced synthesis of this compound could involve the coupling of 3-ethoxybenzamide (B1676414) with an appropriate alcohol precursor to 2-methoxyethylamine under Eosin Y catalysis, although this represents a less direct approach. nih.gov A more direct method could involve the photocatalytic coupling of 3-ethoxybenzoic acid with 2-methoxyethylamine, a transformation that has been demonstrated for other substrates using iridium-based photocatalysts. acs.org

Ruthenium-based photocatalysts have also shown great utility in C-H activation and coupling reactions. acs.orgnih.gov These catalysts can operate under mild, visible-light-induced conditions and have been used for the synthesis of complex amides. rsc.org A potential route to this compound could involve the ruthenium-photocatalyzed coupling of 3-ethoxybenzoic acid or a derivative with 2-methoxyethylamine.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Ref. |

| 3-Ethoxybenzaldehyde | 2-Methoxyethylamine | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Blue LEDs, Oxidant | This compound | mdpi.comacs.org |

| 3-Ethoxybenzoic Acid | 2-Methoxyethylamine | Eosin Y | Visible Light, Coupling Agent | This compound | rsc.orgnih.gov |

| 3-Ethoxybenzaldehyde | Hydroxylamine Hydrochloride | [RuCl2(η6-C6Me6){P(NMe2)3}] | Water, 100 °C | 3-Ethoxybenzaldoxime (intermediate) | rsc.org |

Chemical Reactivity and Transformation Pathways of 3 Ethoxy N 2 Methoxyethyl Benzamide

Functional Group Interconversions at the Amide Moiety

The amide bond in 3-ethoxy-N-(2-methoxyethyl)benzamide is a robust functional group, yet it can undergo a variety of transformations under specific reaction conditions. These reactions primarily involve cleavage of the carbon-nitrogen bond or reactions at the nitrogen atom.

Hydrolytic Stability and Reactivity Under Various Conditions

The hydrolysis of the amide bond in N-substituted benzamides is a well-studied process that can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide ion directly attacks the carbonyl carbon.

The stability of the amide bond in this compound is influenced by the electronic nature of the substituents on the aromatic ring. The ethoxy group at the meta position has a modest electron-donating effect through resonance, which can slightly influence the electron density at the carbonyl carbon. Generally, N-alkyl benzamides exhibit considerable stability under neutral conditions. However, under forcing acidic or basic conditions, hydrolysis will proceed to yield 3-ethoxybenzoic acid and 2-methoxyethanamine.

Table 1: Predicted Hydrolytic Stability of this compound

| Condition | pH Range | Temperature | Predicted Reactivity | Products |

|---|---|---|---|---|

| Neutral | 6-8 | Room Temperature | Highly Stable | No reaction |

| Acidic | < 4 | Elevated | Slow to moderate hydrolysis | 3-ethoxybenzoic acid, 2-methoxyethanamine |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amide in this compound is nucleophilic and can participate in N-alkylation and N-acylation reactions. N-alkylation typically requires a strong base to deprotonate the amide nitrogen, forming a highly nucleophilic amidate anion. This anion can then react with an alkyl halide in a nucleophilic substitution reaction. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

N-acylation of secondary amides is also possible, leading to the formation of an imide. This reaction is often carried out using an acyl chloride or an acid anhydride in the presence of a base. The reactivity in N-acylation can be influenced by the steric hindrance around the amide nitrogen.

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of this compound is susceptible to electrophilic attack, and the regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the ethoxy group and the N-(2-methoxyethyl)carboxamido group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene derivatives. The ethoxy group (-OEt) is an ortho-, para-directing and activating group due to its ability to donate electron density to the ring through resonance. Conversely, the N-(2-methoxyethyl)carboxamido group (-CONHCH₂CH₂OCH₃) is a meta-directing and deactivating group because the carbonyl group withdraws electron density from the ring.

In the case of this compound, the directing effects of the two substituents must be considered. The powerful ortho-, para-directing influence of the ethoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). The C2 and C6 positions are ortho to the ethoxy group, while the C4 position is para. The C5 position is meta to the ethoxy group and ortho to the amide group. Steric hindrance from the adjacent amide group might disfavor substitution at the C2 position. Therefore, the major products are expected to be the 4- and 6-substituted derivatives.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-ethoxy-4-nitro-N-(2-methoxyethyl)benzamide and 3-ethoxy-6-nitro-N-(2-methoxyethyl)benzamide |

| Bromination | Br₂, FeBr₃ | 3-ethoxy-4-bromo-N-(2-methoxyethyl)benzamide and 3-ethoxy-6-bromo-N-(2-methoxyethyl)benzamide |

Nucleophilic Aromatic Substitution on Substituted Benzene Rings

Nucleophilic aromatic substitution (SNA) is generally difficult on electron-rich benzene rings unless a strong electron-withdrawing group (such as a nitro group) is present ortho or para to a good leaving group (like a halide). The benzene ring of this compound is not activated towards nucleophilic attack. Therefore, direct displacement of a substituent on the aromatic ring by a nucleophile is not a feasible transformation pathway under standard conditions. For such a reaction to occur, the ring would first need to be functionalized with a suitable leaving group and a potent activating group.

Chemical Derivatization of the Ethoxy Side Chain

The ethoxy group (-OCH₂CH₃) on the aromatic ring is generally stable. However, under harsh acidic conditions, cleavage of the ether linkage can occur. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (e.g., from HBr or HI). In the case of an aryl alkyl ether, the cleavage will yield a phenol and an alkyl halide. This is because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.

Therefore, treatment of this compound with a strong acid like HBr would lead to the formation of 3-hydroxy-N-(2-methoxyethyl)benzamide and ethyl bromide.

Table 3: Potential Derivatization of the Ethoxy Side Chain

| Reaction | Reagents | Product |

|---|

Cleavage and Exchange Reactions of the Ether Linkage

The two ether linkages in this compound—the aryl ether (3-ethoxy) and the alkyl ether within the N-(2-methoxyethyl) side chain—exhibit different susceptibilities to cleavage. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wiley-vch.de The reaction is generally challenging due to the stability of ethers but can be achieved with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr).

The mechanism of cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. For the ethoxy group attached to the aromatic ring, cleavage is difficult. The bond between the aromatic carbon and the oxygen atom is strong due to the sp hybridization of the carbon and resonance effects. Nucleophilic attack on the sp carbon is highly unfavorable. Therefore, cleavage, when it occurs, will exclusively break the oxygen-ethyl bond.

The reaction is initiated by the protonation of the ether oxygen by a strong acid, which creates a good leaving group (an alcohol). A nucleophile, such as the iodide or bromide ion from the acid, then attacks the carbon atom. For the 3-ethoxy group, the attack will be on the ethyl group in an S(_N)2 reaction, leading to the formation of 3-hydroxy-N-(2-methoxyethyl)benzamide and an ethyl halide.

The methoxyethyl side chain contains a primary alkyl ether. Cleavage of this ether linkage would also proceed via an S(_N)2 mechanism. Protonation of the methoxy (B1213986) group's oxygen atom would be followed by nucleophilic attack of a halide ion on the methyl group, yielding N-(2-hydroxyethyl)-3-ethoxybenzamide and a methyl halide.

Table 1: Predicted Products of Ether Cleavage Reactions

| Ether Linkage | Reagent | Primary Products |

| 3-Ethoxy | HI or HBr | 3-hydroxy-N-(2-methoxyethyl)benzamide, Ethyl halide |

| Methoxy (side chain) | HI or HBr | N-(2-hydroxyethyl)-3-ethoxybenzamide, Methyl halide |

Oxidation and Reduction Pathways of the Alkyl Chain

The alkyl portions of this compound—the ethyl group of the ethoxy substituent and the methoxyethyl side chain—can undergo oxidation and reduction, although the amide group itself is the more reactive site for reduction.

Oxidation:

The ethyl group attached to the aromatic ring is susceptible to oxidation at the benzylic position, though to a lesser extent than a simple alkylbenzene due to the deactivating effect of the ether oxygen. Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromic acid under harsh conditions could potentially oxidize the ethyl group. However, the oxidation of alkyl side chains on aromatic rings is more facile when the carbon attached to the ring is a benzylic carbon with at least one hydrogen. wordpress.com In the case of the ethoxy group, the carbon attached to the ring is part of the ether linkage, making direct oxidation of the ethyl group less likely without cleaving the ether.

Oxidation of the N-alkyl group in benzamides can occur at the α-position to the nitrogen atom. For the N-(2-methoxyethyl) group, this would be the methylene group adjacent to the nitrogen. Such oxidations can lead to the formation of N-acylamides.

Reduction:

The amide functional group is the most likely site for reduction in the molecule. Amides can be reduced to amines by powerful reducing agents like lithium aluminum hydride (LiAlH(_4)). ucalgary.camasterorganicchemistry.com This reaction effectively converts the carbonyl group (C=O) of the amide into a methylene group (CH(_2)). libretexts.org The reduction of this compound with LiAlH(_4) would yield 3-ethoxy-N-(2-methoxyethyl)benzylamine. This transformation is a valuable synthetic route for producing substituted amines from readily available amides. youtube.com Weaker reducing agents like sodium borohydride (NaBH(_4)) are generally not reactive enough to reduce amides. ucalgary.ca

Table 2: Potential Oxidation and Reduction Products

| Functional Group | Reaction | Reagent | Potential Product |

| Amide | Reduction | LiAlH(_4) | 3-ethoxy-N-(2-methoxyethyl)benzylamine |

| N-Alkyl Chain (α-position) | Oxidation | Strong Oxidants | N-(3-ethoxybenzoyl)-2-methoxyacetamide |

Transformations Involving the Methoxyethyl Substituent

The N-(2-methoxyethyl) side chain offers several possibilities for chemical transformations, including reactions at the terminal methoxy group and cyclization or rearrangement of the entire side chain.

Reactions at the Terminal Methoxy Group

The terminal methoxy group is an ether linkage and, as discussed in section 3.3.1, can be cleaved under strongly acidic conditions with a good nucleophile. This would result in the formation of a terminal alcohol, N-(2-hydroxyethyl)-3-ethoxybenzamide. The reactivity of this terminal methoxy group is generally low, and harsh conditions would be required for its transformation. In biological contexts, terminal methoxy groups, such as those in methoxy polyethylene glycol (mPEG), can be key for molecular recognition, for instance by antibodies, which stabilize the methoxy group in a hydrophobic environment. nih.govresearchgate.net While not a chemical reaction in the traditional sense, this highlights the potential for specific interactions at this terminus.

Cyclization and Rearrangement Reactions of the Side Chain

The N-(2-methoxyethyl)benzamide structure has the potential to undergo intramolecular cyclization reactions, although this would likely require modification of the side chain first. For instance, if the terminal methoxy group were converted to a good leaving group, intramolecular cyclization could occur.

Rearrangement reactions of amides are well-documented, such as the Hofmann, Curtius, and Beckmann rearrangements. nih.govwikipedia.org These classical reactions typically involve the migration of a group from the carbonyl carbon to the nitrogen atom. More recent developments in amide chemistry have explored skeletal rearrangements through various bond activation strategies. nih.gov While direct application of these specific named rearrangements to this compound is not straightforward without prior functionalization, related structures like N-allylbenzamides are known to undergo oxidative cyclization to form oxazoles. nih.gov This suggests that with appropriate reagents, the N-(2-methoxyethyl) side chain could potentially participate in similar cyclization pathways.

Exploration of Novel Reaction Mechanisms and Pathways

The exploration of novel reaction mechanisms for this compound could involve leveraging its unique combination of functional groups. For example, intramolecular reactions between the ethoxy group and the N-alkyl side chain could be envisioned under specific catalytic conditions.

Recent advances in organic synthesis have focused on the development of new synthetic routes that are more efficient and environmentally friendly. For instance, electrochemical methods are being used for cyclization reactions. organic-chemistry.org A novel approach could involve the electrochemical activation of a part of the this compound molecule to induce a specific transformation.

Furthermore, the development of novel synthetic routes to derivatives of this compound is an active area of interest. For example, new methods for the synthesis of C-nucleosides like 2-deoxy benzamide (B126) riboside highlight the ongoing efforts to create complex molecules from benzamide precursors. nih.gov Such strategies could be adapted to create novel analogs of this compound with unique properties.

Advanced Structural Characterization and Conformational Analysis of 3 Ethoxy N 2 Methoxyethyl Benzamide

Solution-State Conformational Studies Using Advanced Nuclear Magnetic Resonance Techniques

Detailed conformational studies of 3-ethoxy-N-(2-methoxyethyl)benzamide using advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), have not been reported in the scientific literature. These techniques are instrumental in determining the through-space proximity of atoms within a molecule, providing insights into its preferred three-dimensional shape and dynamic behavior in solution. The absence of such studies means that the conformational preferences of the ethoxy and methoxyethyl substituents relative to the benzamide (B126) core are currently unknown. While basic NMR studies may have been conducted for routine characterization, in-depth analyses focusing on conformational dynamics are not available.

Spectroscopic Signatures for Mechanistic and Interaction Studies

While basic spectroscopic data (such as standard ¹H and ¹³C NMR, IR, and mass spectrometry) likely exist for the routine identification of this compound, there are no published studies that utilize specialized spectroscopic techniques to investigate its mechanistic pathways or interactions with other molecules. Advanced spectroscopic analyses are crucial for understanding how a compound's structural features influence its chemical reactivity and binding properties, none of which have been documented for this particular molecule.

Computational and Theoretical Investigations of 3 Ethoxy N 2 Methoxyethyl Benzamide

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron to a higher energy state.

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics

The three-dimensional shape, or conformation, of 3-ethoxy-N-(2-methoxyethyl)benzamide is not static. The molecule can adopt various spatial arrangements due to the rotation around its single bonds. Conformational analysis, using molecular mechanics and dynamics simulations, explores these different possibilities and their relative energies.

These computational methods map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape that complements the binding site of a biological target.

Molecular Docking and Dynamics Simulations with Biological Macromolecular Targets (in vitro context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to predict how it might bind to specific biological macromolecules, such as enzymes or receptors.

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted complex over time. These simulations provide a dynamic view of the interactions between the ligand and its target, offering insights into the binding affinity and the specific atomic interactions that stabilize the complex. This information is invaluable for understanding the molecule's mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. evitachem.com These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. evitachem.com

By analyzing a dataset of related compounds with known activities, QSAR models identify the key molecular descriptors—physicochemical properties or structural features—that are correlated with the desired biological effect. These models can then be used to prioritize which new analogues should be synthesized and tested, streamlining the drug discovery process.

Prediction of Reaction Pathways and Transition States via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be used to predict the most likely pathways for its chemical reactions, including its synthesis and potential metabolic transformations.

These calculations can identify the transition state structures—the highest energy points along a reaction coordinate—and determine the activation energies for different reaction steps. This information is crucial for optimizing reaction conditions to improve yields and for understanding the potential metabolic fate of the compound in a biological system.

In Silico Design and Ligand-Based Virtual Screening for Derivatives

The insights gained from the computational studies described above can be integrated into the in silico design of new derivatives of this compound. By understanding the key structural features required for activity and the molecule's electronic and conformational properties, medicinal chemists can rationally design new compounds with potentially improved properties.

Ligand-based virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are similar to a known active ligand. This approach can be used to identify novel scaffolds or derivatives that are likely to share the same biological activity as this compound, further expanding the chemical space for exploration.

Exploration of Biological Interactions and Mechanistic Insights for 3 Ethoxy N 2 Methoxyethyl Benzamide Analogues Strictly in Vitro, Target Focused

In Vitro Receptor Binding Affinity Profiling

Analogues of 3-ethoxy-N-(2-methoxyethyl)benzamide, which belong to the broader class of substituted benzamides, have been extensively profiled for their binding affinities at various neurotransmitter receptors. These studies are crucial for understanding the selectivity and potential pharmacological actions of these compounds. The primary targets identified are dopamine (B1211576) and serotonin (B10506) receptors.

Substituted benzamides show a particular affinity for D2-like dopamine receptors (D2, D3, and D4). nih.gov For instance, a series of conformationally-flexible benzamide (B126) analogues demonstrated high affinity for the D3 receptor subtype, with one compound exhibiting a Ki value of 2 nM and a 30-fold selectivity for D3 over D2 receptors. nih.gov The affinity for these receptors is highly dependent on the substitution pattern on the benzamide ring. nih.gov Studies on D4 receptors revealed that polar substituents at the meta (5-) position of the benzamide ring enhance binding affinity. nih.gov

In the realm of serotonin receptors, benzamide derivatives have been investigated for their interaction with 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 subtypes. nih.govsigmaaldrich.comnih.gov Many arylpiperazine derivatives, a common structural motif in these analogues, exhibit high, nanomolar affinities for the 5-HT1A receptor. nih.govmdpi.comresearchgate.net For example, certain N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl) derivatives show Ki values as low as 1.2 nM for the 5-HT1A receptor. mdpi.comresearchgate.net The affinity for other serotonin receptor subtypes, such as 5-HT2A, is often considerably lower, indicating a degree of selectivity. nih.gov Metabolites of the gastroprokinetic agent mosapride, which are 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamide derivatives, were found to have lower serotonin-4 receptor binding affinity than the parent compound. nih.gov

Below is a table summarizing the binding affinities of selected benzamide analogues at various receptors.

| Compound Class/Analogue | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Conformationally-flexible benzamide analogue | Dopamine D3 | 2 nM | nih.gov |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | Serotonin 5-HT1A | 1.2 nM | mdpi.comresearchgate.net |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | Serotonin 5-HT1A | 21.3 nM | mdpi.comresearchgate.net |

| SYA16263 Analogue (Compound 21) | Serotonin 5-HT1A | 0.74 nM | nih.gov |

| SYA16263 Analogue (Compound 21) | Serotonin 5-HT7 | 8.4 nM | nih.gov |

| (Fluoroalkyl)salicylamides | Dopamine D2 | High Potency | nih.gov |

Enzyme Inhibition Kinetic Studies and Mechanism of Inhibition

Benzamide derivatives have been identified as inhibitors of several key enzymes implicated in human disease. Kinetic studies have provided insights into their potency and mechanisms of action.

One area of focus has been on enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov A study of novel benzamides identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a potent inhibitor of both AChE and BACE1, with IC50 values of 0.056 µM and 9.01 µM, respectively. nih.gov Molecular modeling suggested that the mechanism of AChE inhibition involves the ligand reducing the flexibility of the enzyme, thereby impeding its function. nih.gov

Another significant target for benzamide analogues is the family of histone deacetylases (HDACs), which are epigenetic regulators. nih.gov Certain benzamide-based derivatives act as selective inhibitors of class I HDACs (HDAC1, 2, and 3). nih.gov The inhibitory activity is highly dependent on the presence of an ortho-amino group on the benzamide moiety, which acts as a zinc-binding group (ZBG) within the enzyme's active site. nih.gov

The table below presents inhibitory concentrations for representative benzamide analogues against various enzymes.

| Compound/Analogue | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 µM | nih.gov |

| Benzamide Derivative (Compound 7j) | HDAC1, 2, 3 | Potent Inhibition (>50% at 10 µM) | nih.gov |

Identification of Specific Molecular Targets through Biochemical Assays

Biochemical assays have been instrumental in identifying the specific molecular targets of this compound analogues. These assays move beyond simple binding to confirm functional interaction with a biological macromolecule.

The primary molecular targets identified for this class of compounds are:

Dopamine Receptors (D2, D3, D4): Radioligand binding assays using compounds like [3H]spiperone have consistently shown that substituted benzamides target D2-like receptors. nih.govnih.govcapes.gov.brclinpgx.org Functional assays measuring the inhibition of agonist-induced responses further confirm their antagonistic properties at these receptors. nih.govclinpgx.org

Serotonin Receptors (notably 5-HT1A): Similar to dopamine receptors, binding assays with radiolabeled ligands have established various serotonin receptor subtypes as targets. sigmaaldrich.comnih.govnih.gov Functional studies have characterized some analogues as full agonists at the 5-HT1A receptor and antagonists at the 5-HT7 receptor. nih.gov

Histone Deacetylases (HDACs): In vitro enzyme activity assays have pinpointed class I HDACs as a target for benzamide-based structures, particularly those designed with a zinc-binding motif. nih.gov

Acetylcholinesterase (AChE) and β-secretase (BACE1): Enzymatic assays measuring the breakdown of substrates have identified dual-inhibitory activity in some benzamide derivatives, highlighting their potential interaction with targets relevant to Alzheimer's disease. nih.gov

NLRP3 Inflammasome: A hydroxyl sulfonamide analogue of benzamide was identified as a novel inhibitor of the NLRP3 inflammasome by measuring its ability to block the release of interleukin-1β (IL-1β) from macrophages in a dose-dependent manner. evitachem.com

Structure-Activity Relationship (SAR) Studies for Target Engagement and Selectivity

Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and selectivity of benzamide analogues for their molecular targets.

For Dopamine Receptor Affinity: SAR studies on D4 receptors indicate that polar, hydrogen-bond-accepting substituents at the meta-position of the benzamide ring lead to enhanced binding affinity. nih.gov For D2-like receptors in general, the introduction of a pyrrole (B145914) moiety between the phenyl ring and the basic nitrogen has been explored to modulate affinity. researchgate.net Furthermore, mutating specific amino acids in the transmembrane domains of the D2 receptor can dramatically increase the affinity of otherwise D4-selective ligands, highlighting the subtle structural differences that govern selectivity. clinpgx.org The lipophilicity of the molecule also plays a role, with higher lipophilicity being a general feature of potent D2 antagonists, though it does not directly correlate with activity beyond a certain threshold. capes.gov.br

For HDAC Inhibition: The key SAR determinant for HDAC inhibition is the presence and nature of the zinc-binding group (ZBG). nih.gov An ortho-amino group on the benzamide ring is considered an optimal ZBG. The length of the linker region connecting the benzamide "cap" group to the ZBG is also critical for potent inhibition. nih.gov

For Antiplasmodial Activity: In the context of 2-phenoxybenzamide (B1622244) analogues with antiplasmodial activity, SAR studies revealed that a 4-fluorophenoxy substituent is advantageous. mdpi.com Additionally, the position of piperazinyl groups is important, with para-substituted derivatives being more active than ortho-substituted ones. mdpi.com

General SAR: For anticonvulsant activity in related propionamide (B166681) compounds, SAR studies have shown that both the 3-oxy and 4'-benzylamide positions can accommodate non-bulky, hydrophobic groups while retaining activity. nih.gov

Modulatory Effects on Isolated Biological Pathways at the Molecular Level

Beyond direct target binding, research has examined the downstream effects of these compounds on isolated biological pathways at the molecular level.

cAMP Signaling Pathway: Analogues targeting D4 dopamine receptors have been assessed for their functional impact on intracellular signaling. Activation of the D4 receptor typically inhibits forskolin-stimulated intracellular cyclic AMP (cAMP) production. nih.gov Benzamide antagonists block this effect, demonstrating a clear modulatory role in this G-protein coupled receptor pathway.

HDAC-Mediated Regulation: By inhibiting HDAC enzymes, benzamide-based inhibitors can modulate cellular processes regulated by histone acetylation. nih.gov This includes influencing gene transcription and inducing antiproliferative effects in cancer cell lines, as demonstrated by MTT assays. nih.gov The most potent HDAC-inhibiting compounds showed significant antiproliferative activity against breast cancer cells. nih.gov

NLRP3 Inflammasome Pathway: A specific benzamide analogue was found to inhibit the NLRP3 inflammasome, a key component of the innate immune system. evitachem.com It achieved this by dose-dependently inhibiting the LPS/ATP-induced release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from macrophage cells. evitachem.com

Development of Chemical Probes for Biological System Investigations

The high affinity and selectivity of certain benzamide analogues have made them valuable as chemical probes for studying biological systems, particularly in molecular imaging.

Probes for Sigma Receptors: A series of benzamide analogues displaying high affinity and selectivity for sigma-2 (σ2) versus sigma-1 (σ1) receptors have been developed. nih.gov These compounds are considered useful tools for characterizing the functional role of σ2 receptors. nih.gov By radiolabeling these ligands, for instance with fluorine-18, they can be used as probes in Positron Emission Tomography (PET) to image the density and distribution of σ2 receptors in vivo, which is of particular interest in oncology as these receptors are often overexpressed in tumors. researchgate.net

Probes for MrgX1 Receptors: An iterative synthesis effort led to the discovery of ML382, a 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, which acts as a potent and selective positive allosteric modulator (PAM) of MrgX1, the human homologue of a G-protein-coupled receptor implicated in pain pathways. nih.gov Such a probe is invaluable for studying the receptor's function and for screening for new therapeutic agents. nih.gov

Probes for Antiplasmodial Target Identification: The 2-phenoxybenzamide lead structure, by showing effects on parasite metabolism and digestive vacuoles, serves as a chemical probe to investigate potential drug targets within Plasmodium falciparum, such as the dihydroorotate-dehydrogenase and the cytochrome bc1 complex. mdpi.com

Applications in Chemical Biology, Materials Science, and Agrochemical Research Non Clinical Focus

Development as Molecular Probes for Fundamental Biological Studies

Currently, there is no direct scientific literature available that documents the specific development or application of 3-ethoxy-N-(2-methoxyethyl)benzamide as a molecular probe for fundamental biological studies. While other substituted benzamides have been investigated as imaging agents, for instance, the development of 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide (B126) as a PET probe for melanoma, similar research specifically involving this compound has not been reported.

Utilization as Building Blocks in the Synthesis of Complex Organic Molecules

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of more complex organic molecules. Notably, it serves as a crucial building block in the manufacturing of vardenafil (B611638), a medication used to treat erectile dysfunction. google.com The synthesis of vardenafil involves multiple steps where the structural framework of this compound is modified to produce the final active pharmaceutical ingredient.

The general process for synthesizing vardenafil and its salts can start from precursor molecules that lead to the formation of the core imidazotriazinone structure. The ethoxy-substituted phenyl group, derived from intermediates like this compound or related precursors such as 2-ethoxy benzonitrile, is a critical component of the vardenafil molecule. google.comgoogle.com

Integration into Advanced Polymer Architectures and Functional Materials

There is no available research or patent literature indicating the integration of this compound into advanced polymer architectures or functional materials. The exploration of this compound in the field of polymer science remains an area without significant published findings.

Role in Supramolecular Assemblies and Host-Guest Chemistry

Scientific literature does not currently describe a role for this compound in the formation of supramolecular assemblies or in the context of host-guest chemistry.

Potential as a Precursor or Component in Agrochemical Agents

While the broader class of benzamide compounds has been a subject of interest in agrochemical research for their potential pesticidal properties, there is no specific information available in patents or research articles that details the use or study of this compound as a precursor or component in agrochemical agents. epo.orggoogle.com

No studies specifically investigating the fungicidal activity of this compound have been found in the reviewed scientific literature and patent databases.

There are no available investigations into the insecticidal activity of this compound reported in the current body of scientific and patent literature. google.comgoogleapis.com

Evaluation of Herbicidal Properties of this compound

As of the current date, a comprehensive review of publicly accessible scientific literature, including peer-reviewed journals, patents, and agricultural research databases, reveals no specific studies or documented evaluations of the herbicidal properties of the chemical compound This compound .

While the broader class of benzamide derivatives has been a subject of interest in agrochemical research for the development of herbicides, specific research findings, data tables, or detailed evaluations concerning the herbicidal efficacy of this compound against various weed species are not available in the public domain.

Consequently, information regarding its potential applications in chemical biology, materials science, or agrochemical research with a non-clinical focus on herbicidal activity cannot be provided at this time. Further research and publication in accessible scientific literature would be required to detail any such properties.

Strategies for the Synthesis of Analogues and Derivatives of 3 Ethoxy N 2 Methoxyethyl Benzamide

Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large, structurally diverse libraries of compounds from a common scaffold. sci-hub.se These high-throughput techniques are instrumental in accelerating the discovery and optimization of lead compounds. For the synthesis of analogues of 3-ethoxy-N-(2-methoxyethyl)benzamide, both solid-phase and solution-phase parallel synthesis methodologies can be envisioned.

Solid-Phase Synthesis:

In a solid-phase approach, one of the starting materials is covalently attached to an insoluble polymer support (resin). acs.orgrsc.orgstrath.ac.uk This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and byproducts. For the synthesis of a this compound library, either the 3-ethoxybenzoic acid or the 2-methoxyethylamine (B85606) component could be anchored to the solid support.

Strategy 1: Resin-bound 3-ethoxybenzoic acid. 3-Ethoxybenzoic acid could be attached to a suitable resin, such as a Wang or Rink amide resin, via an ester or amide linkage. The resin-bound acid could then be reacted with a library of diverse amines in parallel reaction vessels. Subsequent cleavage from the resin would yield a library of N-substituted 3-ethoxybenzamides.

Strategy 2: Resin-bound 2-methoxyethylamine. Alternatively, 2-methoxyethylamine could be immobilized on a solid support. This resin-bound amine could then be acylated with a library of various benzoic acid derivatives in parallel. This approach would generate a library of compounds with variations in the benzoyl moiety.

A key advantage of solid-phase synthesis is the ability to use "split-and-pool" strategies to create vast libraries of compounds. sci-hub.se

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis offers an alternative where all reactions are carried out in solution, often in multi-well plates. uwindsor.canih.gov This approach avoids the need for resin attachment and cleavage steps, which can sometimes be problematic. Purification can be achieved using techniques like liquid-liquid extraction, solid-phase extraction (SPE), or by employing scavenger resins to remove excess reagents and byproducts.

For a this compound library, a parallel solution-phase synthesis could involve reacting 3-ethoxybenzoyl chloride with a library of amines in an array of reaction vessels. Similarly, 2-methoxyethylamine could be reacted with a library of different acyl chlorides. Automated liquid handling systems can be used to dispense reagents and manage the reactions, significantly increasing throughput. rsc.org

| Synthesis Approach | Description | Potential Application for this compound Analogues |

| Solid-Phase Synthesis | One reactant is immobilized on a solid support, allowing for easy purification by filtration. | Generation of large, diverse libraries by reacting a resin-bound starting material with a variety of soluble reagents. |

| Solution-Phase Parallel Synthesis | Reactions are performed in solution in parallel, often in microtiter plates. | Rapid synthesis of smaller, more focused libraries with easier reaction monitoring. |

Microfluidic and Flow Chemistry Applications in Benzamide (B126) Synthesis

Microfluidic and continuous flow chemistry have emerged as powerful technologies for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and scalability. strath.ac.uknih.govresearchgate.net These techniques are well-suited for the synthesis of benzamides, including this compound and its derivatives.

In a typical flow synthesis of this compound, solutions of 3-ethoxybenzoic acid (or its activated form, such as the acyl chloride) and 2-methoxyethylamine would be continuously pumped and mixed in a microreactor or a flow reactor. rsc.org The reaction mixture then flows through a heated or cooled channel for a specific residence time to ensure complete conversion. The product stream emerging from the reactor can be collected, and in some cases, can be subjected to in-line purification.

Several methods for amide bond formation have been adapted to flow chemistry:

Direct Amidation: The direct condensation of a carboxylic acid and an amine is a green and atom-economical method. In a flow setup, this reaction can be performed at elevated temperatures and pressures to accelerate the reaction rate, which is often slow in batch conditions. nih.gov

Using Coupling Reagents: Various coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., PyBOP), can be employed in a flow system to facilitate the amide bond formation under milder conditions. rsc.org

From Acyl Chlorides: The reaction of an acyl chloride with an amine is rapid and can be efficiently performed in a flow reactor, with the potential for in-line quenching of the HCl byproduct.

The use of microreactors allows for rapid reaction optimization by systematically varying parameters such as temperature, residence time, and stoichiometry. wikipedia.org Furthermore, automated flow synthesis platforms can be used for the on-demand synthesis of a library of analogues by sequentially introducing different starting materials into the flow system. nih.govnih.gov The scalability of flow chemistry also makes it an attractive method for the larger-scale production of a promising drug candidate. acs.org

| Flow Chemistry Parameter | Impact on Benzamide Synthesis |

| Temperature | Precise control allows for rapid heating to accelerate reactions or cooling to control exothermic processes. |

| Residence Time | The time reactants spend in the reactor can be finely tuned to maximize conversion and minimize byproduct formation. |

| Stoichiometry | The ratio of reactants can be accurately controlled by adjusting the flow rates of the individual streams. |

| Mixing | Efficient mixing in microreactors enhances reaction rates, especially for heterogeneous reactions. |

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the direct modification of a complex molecule, such as this compound, at a late step in the synthetic sequence. strath.ac.ukresearchgate.net This approach avoids the need for de novo synthesis of each analogue, thereby accelerating the exploration of SAR. nih.gov C-H functionalization is a particularly attractive LSF strategy as it allows for the direct conversion of ubiquitous C-H bonds into new functional groups. thieme-connect.com

For this compound, several positions are amenable to LSF:

Aromatic C-H Functionalization: The benzene (B151609) ring possesses several C-H bonds that can be targeted for functionalization. The amide group can act as a directing group to guide the reaction to the ortho positions (C2 and C6). uwindsor.ca Various transformations, including arylation, alkylation, and halogenation, can be achieved at these positions.

Aliphatic C-H Functionalization: The ethoxy and methoxyethyl side chains also contain C-H bonds that can be functionalized. Radical-based methods, often employing photoredox catalysis, can be used to introduce new functional groups at these aliphatic positions. rsc.org

Photoredox Catalysis in LSF:

Visible-light photoredox catalysis has emerged as a mild and versatile tool for LSF. rsc.orgnih.gov This technique uses a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. These radicals can then participate in a variety of bond-forming reactions. For instance, photoredox catalysis could be used to generate a radical on the ethoxy or methoxyethyl chain of this compound, which could then be trapped with various radical acceptors to introduce new substituents.

Enzymatic LSF:

Biocatalysis offers a highly selective approach to LSF. wikipedia.orgnih.gov Enzymes, such as cytochrome P450s, can catalyze the hydroxylation of specific C-H bonds with high regio- and stereoselectivity. An engineered enzyme could potentially be used to selectively hydroxylate a specific position on the this compound scaffold, which could then be further functionalized.

| LSF Strategy | Description | Potential Application on this compound |

| C-H Functionalization | Direct conversion of C-H bonds into new functional groups. | Introduction of substituents on the aromatic ring or aliphatic side chains. |

| Photoredox Catalysis | Use of light and a photocatalyst to generate reactive radical intermediates. | Mild and selective functionalization of various positions on the molecule. |

| Enzymatic Catalysis | Use of enzymes to achieve highly selective transformations. | Regio- and stereoselective hydroxylation or other modifications. |

Chemo- and Regioselective Synthetic Transformations for Advanced Derivatives

The synthesis of advanced derivatives of this compound often requires synthetic methods that are highly chemo- and regioselective. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the preferential reaction at one position over another.

Directed Ortho-Metalation (DoM):

As mentioned previously, DoM is a powerful strategy for the regioselective functionalization of the aromatic ring of benzamides. acs.orgwikipedia.org The amide group in this compound can direct the metalation (typically with an organolithium reagent) to the ortho positions (C2 and C6). The resulting aryllithium species can then be reacted with a wide range of electrophiles to introduce new substituents with high regioselectivity. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with an alkyl halide would introduce an alkyl group.

Regioselective Halogenation:

The introduction of a halogen atom onto the aromatic ring provides a versatile handle for further diversification through cross-coupling reactions. Regioselective halogenation of the benzamide ring can be achieved using various methods. For instance, palladium-catalyzed C-H halogenation can be directed by the amide group to the ortho position. rsc.orgnih.gov Alternatively, specific halogenating reagents and conditions can be chosen to favor halogenation at other positions based on the electronic properties of the ring.

Selective Reduction of the Amide Bond:

The amide bond itself can be selectively transformed to provide access to new classes of derivatives. While amides are generally stable, they can be reduced under specific conditions. For example, chemoselective reduction of the amide in this compound to the corresponding amine would yield 3-ethoxy-N-(2-methoxyethyl)benzylamine. nih.govrsc.orgacs.org This amine could then be further functionalized through reactions such as N-alkylation, N-acylation, or reductive amination, leading to a wide array of new derivatives.

| Transformation | Description | Application for Advanced Derivatives of this compound |

| Directed Ortho-Metalation | Regioselective functionalization of the aromatic ring ortho to the amide group. | Introduction of a wide variety of substituents at the C2 or C6 position. |

| Regioselective Halogenation | Introduction of a halogen atom at a specific position on the aromatic ring. | Creation of a versatile handle for further cross-coupling reactions. |

| Selective Amide Reduction | Chemoselective reduction of the amide bond to an amine. | Access to a new class of derivatives through further functionalization of the resulting amine. |

Emerging Research Directions and Unexplored Avenues for 3 Ethoxy N 2 Methoxyethyl Benzamide

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Currently, there is a notable absence of studies detailing the specific reactivity of 3-ethoxy-N-(2-methoxyethyl)benzamide. Future research could explore its susceptibility to various reaction conditions, aiming to uncover novel reactivity patterns. Investigations into unconventional transformations, such as C-H activation, photoredox catalysis, or electrosynthesis involving this molecule, could lead to the development of new synthetic methodologies and the creation of complex molecular architectures. Understanding its metabolic pathways in various biological systems would also be a critical area of investigation.

Exploration of Previously Uncharacterized Biological Targets for Mechanistic Understanding (in vitro)

The biological activity of this compound is presently uncharacterized. A crucial first step would be comprehensive in vitro screening against a wide array of biological targets, including enzymes, receptors, and ion channels. Techniques such as high-throughput screening, differential scanning fluorimetry, and surface plasmon resonance could identify potential protein binding partners. Subsequent mechanistic studies would be essential to elucidate the mode of action at the molecular level, potentially revealing novel therapeutic avenues.

Development of Highly Sustainable and Atom-Economical Synthetic Routes

While general methods for benzamide (B126) synthesis are well-established, the development of a highly sustainable and atom-economical route specifically for this compound has not been reported. Future research should focus on synthetic strategies that minimize waste and maximize efficiency. This could involve the use of green solvents, catalytic methods that avoid stoichiometric reagents, and processes that reduce the number of synthetic steps. Exploring one-pot syntheses or flow chemistry approaches could significantly improve the environmental footprint of its production.

Integration into Next-Generation Functional Materials and Devices

The unique combination of ethoxy and methoxyethyl functionalities in this compound suggests its potential as a building block for novel functional materials. Research could be directed towards its incorporation into polymers, where the ether groups might impart desirable properties such as increased flexibility, solubility, or ion-conducting capabilities. Its potential as an organic semiconductor, a component in light-emitting diodes (OLEDs), or as a functional additive in coatings and plastics remains an open and promising field of inquiry.

Interdisciplinary Research Opportunities in Catalysis and Sensing

The amide and ether functionalities within this compound offer potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis or as a recognition element in chemical sensors. Future interdisciplinary research could explore the synthesis of metal complexes with this benzamide and evaluate their catalytic activity in various organic transformations. Furthermore, its incorporation into sensor arrays or as a selective chemosensor for specific analytes could open up new applications in environmental monitoring or medical diagnostics.

Q & A

Q. How can researchers confirm the structural integrity of 3-ethoxy-N-(2-methoxyethyl)benzamide during synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR spectra to verify ethoxy and methoxyethyl substituents. Peaks at δ ~1.3–1.5 ppm (triplet, CHCHO) and δ ~3.3–3.5 ppm (methoxyethyl protons) are characteristic .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (M) at m/z 281.14 (CHNO) .

- X-ray Crystallography : If single crystals are obtained, refine the structure using SHELXL (space group parameters: e.g., P 41 21 2, resolution ≤ 2.1 Å) to resolve bond angles and torsional strain in the benzamide core .

Q. What synthetic routes are optimal for introducing the 2-methoxyethyl group in this compound?

- Methodological Answer :

- Step 1 : Couple 3-ethoxybenzoic acid with 2-methoxyethylamine using EDCI/HOBt in dichloromethane (0°C to RT, 12 h) .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and validate purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress with TLC (R ~0.4 in ethyl acetate) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

- Cytotoxicity Screening : Use MTT assays on HEK-293 cells (48 h exposure, IC calculation) to assess selectivity .

Advanced Research Questions

Q. How do crystallographic parameters influence the refinement of this compound’s structure?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.9 Å, MX1 beamline) to achieve high-resolution (≤2.1 Å) data. Monitor completeness (>98%) and redundancy (>4) .

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Resolve disorder in the methoxyethyl chain using PART commands. Validate with R ≤ 0.25 .

- Hydrogen Bonding Analysis : Identify key interactions (e.g., N–H···O between amide and ethoxy groups) using Mercury CSD .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for substituted benzamides?

- Methodological Answer :

- Comparative SAR : Test analogs with substituent variations (e.g., 3-chloro vs. 3-ethoxy) against Tankyrase 2 (IC via kinase assays). Use molecular docking (AutoDock Vina) to correlate electronic effects (Mulliken charges) with binding affinity .